molecular formula C16H14N2S2Si B12816294 Bis(benzo[d]thiazol-2-yl)dimethylsilane

Bis(benzo[d]thiazol-2-yl)dimethylsilane

Cat. No.: B12816294
M. Wt: 326.5 g/mol
InChI Key: PJRKYCLCVAZHOJ-UHFFFAOYSA-N
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Description

Bis(benzo[d]thiazol-2-yl)dimethylsilane is a synthetic organosilane compound incorporating two benzothiazole units, a privileged scaffold in medicinal and materials chemistry. Benzothiazole derivatives are extensively researched due to their diverse biological activities and unique electronic properties. This specific dimeric structure, linked by a dimethylsilane group, is of significant interest for developing new functional materials and exploring novel pharmacological agents. The benzothiazole nucleus is a recognized pharmacophore in drug discovery. Compounds featuring this structure have demonstrated a broad spectrum of potent biological activities, including anticancer , antimicrobial , anti-inflammatory , and antidiabetic effects . Researchers are investigating such derivatives as inhibitors for specific enzymes, such as aldose reductase for diabetes management and acetylcholinesterase for Alzheimer's disease . The incorporation of a silane linker can potentially enhance these properties by modifying the compound's lipophilicity, electronic characteristics, and overall bioavailability, making this compound a valuable scaffold for structure-activity relationship (SAR) studies and molecular hybridization approaches . Beyond its biological potential, this compound holds promise in materials science. Benzothiazole derivatives are known for their aggregation-induced emission (AIE) characteristics and significant nonlinear optical (NLO) properties, such as high first-order hyperpolarizability . These features make them suitable for applications in viscosity sensing , organic light-emitting diodes (OLEDs), and as key components in the development of advanced optical and electronic devices. Researchers can utilize this compound as a versatile building block for synthesizing more complex molecular systems or as a core structure to investigate these multifaceted applications. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C16H14N2S2Si

Molecular Weight

326.5 g/mol

IUPAC Name

bis(1,3-benzothiazol-2-yl)-dimethylsilane

InChI

InChI=1S/C16H14N2S2Si/c1-21(2,15-17-11-7-3-5-9-13(11)19-15)16-18-12-8-4-6-10-14(12)20-16/h3-10H,1-2H3

InChI Key

PJRKYCLCVAZHOJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=NC2=CC=CC=C2S1)C3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(benzo[d]thiazol-2-yl)dimethylsilane typically involves the reaction of benzo[d]thiazole derivatives with organosilicon reagents. One common method is the reaction of benzo[d]thiazol-2-yl lithium with dimethyldichlorosilane in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure high yields and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and cost-effectiveness. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Bis(benzo[d]thiazol-2-yl)dimethylsilane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(benzo[d]thiazol-2-yl)dimethylsilane has several scientific research applications:

Mechanism of Action

The mechanism of action of bis(benzo[d]thiazol-2-yl)dimethylsilane in biological systems is not fully understood. it is believed to interact with cellular components through its benzo[d]thiazole moieties, which can bind to proteins and enzymes, potentially inhibiting their activity. The silicon atom may also play a role in stabilizing the compound and enhancing its interactions with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of Bis(benzo[d]thiazol-2-yl)dimethylsilane with structurally related compounds, focusing on synthesis, stability, and applications.

Compound Key Features Synthesis Applications Reference
This compound Silane-bridged benzothiazole; potential for σ–π interactions. Not explicitly detailed in evidence; likely via coupling of benzothiazole with dichlorodimethylsilane. Hypothesized use in OLEDs or catalysis due to electron-deficient thiazole units.
4-(Benzo[d]thiazol-2-yl)benzenamine (1) Benzothiazole linked to aniline; planar structure. Reacted with arylisothiocyanates to form thiourea derivatives (e.g., 2a–2j). High yields (~75–90%) via reflux in DMF . Precursor for antimicrobial and antitumor agents; used in heterocyclic ring formation .
3-BTD (3-(benzo[d]thiazol-2-yl)-7,8-dihydroxy-2H-chromen-2-one) Benzothiazole fused with coumarin; phenolic hydroxyl groups. Synthesized via condensation; purity >98% (HPLC-UV). Stable in DMSO . Studied for COMT-mediated methylation; potential in neurodegenerative disease research .
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine Triazole-benzothiazole hybrid; nitro and amino functional groups. Formed via cycloaddition of 2-nitrophenyl azide with 2-(benzothiazol-2-yl)acetonitrile (yield ~65–70%) . Antiproliferative candidate; nitro group enables further annulation reactions .
10-(4-(Benzo[d]thiazol-2-yl)phenyl)-10H-phenoxazine (BT) Benzothiazole-phenoxazine hybrid; TADF (thermally activated delayed fluorescence) emitter. Derived from phenoxazine donors and benzothiazole acceptors . OLEDs: Short TADF lifetime (<1 μs) and small ΔE_ST (<0.1 eV) for efficient emission .

Key Comparative Insights

  • Electronic Properties: this compound’s silicon bridge may enhance electron delocalization compared to purely carbon-linked analogs (e.g., BT in OLEDs) . However, phenoxazine-based hybrids (e.g., BT) exhibit superior TADF performance due to donor-acceptor configurations .
  • Synthetic Complexity : Silane-linked derivatives likely require stringent anhydrous conditions, whereas analogs like 3-BTD or triazole derivatives are synthesized under milder reflux conditions .
  • Biological Activity : Triazole-benzothiazole hybrids (e.g., 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine) show promise in antiproliferative studies, but silane derivatives’ bioactivity remains unexplored .

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